molecular formula C5H14N2 B1293695 2,2-Dimethyl-1,3-propanediamine CAS No. 7328-91-8

2,2-Dimethyl-1,3-propanediamine

Cat. No. B1293695
Key on ui cas rn: 7328-91-8
M. Wt: 102.18 g/mol
InChI Key: DDHUNHGZUHZNKB-UHFFFAOYSA-N
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Patent
US04262122

Procedure details

The process according to claim 1 wherein a mixture of neopentyldiamine and guanidine hydrohalide is initially reacted to form 5,5-dimethyl-2-amino-1,4,5,6-tetrahydropyrimidine hydrohalide and further reacting the latter with the hydrazine reactant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:6][NH2:7])([CH2:4][NH2:5])[CH3:3].[NH2:8][C:9](N)=N>>[CH3:1][C:2]1([CH3:3])[CH2:6][NH:7][C:9]([NH2:8])=[N:5][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CN)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is initially reacted

Outcomes

Product
Name
Type
product
Smiles
CC1(CN=C(NC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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